4-Desfluoro Sitagliptin
説明
4-Desfluoro Sitagliptin is a novel antidiabetic drug developed by Merck & Co. It is a member of the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. It is used to treat type 2 diabetes by regulating blood glucose levels. The drug works by inhibiting the enzyme DPP-4, which breaks down the incretin hormones that control glucose production in the body. By inhibiting DPP-4, 4-Desfluoro Sitagliptin increases the amount of incretin hormones available, resulting in improved glucose control.
科学的研究の応用
Diabetes Treatment
Sitagliptin is a potent oral hypoglycemic drug used for treating type 2 diabetes mellitus . It works by blocking the action of the enzyme DPP-4, which destroys incretins – hormones that help the body produce more insulin when it’s needed and lower blood sugar levels .
Nanoparticle Delivery Systems
Sitagliptin has been incorporated into nanoparticle delivery systems to improve its effectiveness . The optimized sitagliptin nanoparticle sizes were between 350–950 nm, and the surfaces were smooth and nearly spherical in shape . The pattern of sitagliptin release from the mucoadhesive nanoparticles follows the Korsmeyer-Peppas model .
Pharmacokinetic Studies
Sitagliptin has been studied in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion . A reversed-phase ultra-high performance liquid chromatography (RP-UHPLC) method has been developed and validated for the simultaneous determination of sitagliptin and another anti-diabetic drug, dapagliflozin, in lipid-based self-nanoemulsifying formulations .
Combined Dosage Form Design
Sitagliptin has been used in combined dosage form designs with other anti-diabetic drugs like dapagliflozin using self-nanoemulsifying drug delivery systems (SNEDDS) . The SNEDDS were developed using naturally obtained bioactive medium-chain/ long-chain triglycerides oil, mixed glycerides, and nonionic surfactants .
Renal Function Studies
Sitagliptin has been studied for its effects on renal function . It’s known that approximately 79% of sitagliptin is excreted unchanged in the urine for elimination without metabolism . This characteristic makes it a potential candidate for studies related to renal function and drug excretion.
Drug-Drug Interaction Studies
Sitagliptin, as a DPP-4 inhibitor, is often used in combination with other anti-diabetic drugs . Therefore, it’s crucial to study potential drug-drug interactions to ensure safety and efficacy. For instance, the combination of a DPP-4 inhibitor and a sodium-glucose cotransporter type 2 (SGLT2) inhibitor is a promising option for the treatment of type 2 diabetes .
特性
IUPAC Name |
(3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F5N5O.H3O4P/c17-10-1-2-12(18)9(5-10)6-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;1-5(2,3)4/h1-2,5,11H,3-4,6-8,22H2;(H3,1,2,3,4)/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKMPNRCGWVMBY-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F5N5O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Desfluoro Sitagliptin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。